molecular formula C12H10BrN B1280651 3-Bromo-5-(4-methylphenyl)pyridine CAS No. 675590-28-0

3-Bromo-5-(4-methylphenyl)pyridine

Cat. No.: B1280651
CAS No.: 675590-28-0
M. Wt: 248.12 g/mol
InChI Key: LIJHUAGNCKQXQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position and a 4-methylphenyl group at the 5-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The mechanism of action of “3-Bromo-5-(4-methylphenyl)pyridine” is not specified in the retrieved data. Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-Bromo-5-(4-methylphenyl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a pyridine analog, it could have diverse applications in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-(4-methylphenyl)pyridine can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Commonly used in Suzuki–Miyaura coupling.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenylpyridine: Lacks the methyl group on the phenyl ring.

    3-Bromo-5-(4-chlorophenyl)pyridine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

3-bromo-5-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJHUAGNCKQXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467309
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-28-0
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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